molecular formula C8H6Br3NO2 B13902382 Methyl 3-amino-2,4,6-tribromobenzoate

Methyl 3-amino-2,4,6-tribromobenzoate

Cat. No.: B13902382
M. Wt: 387.85 g/mol
InChI Key: GKVCKDDWNBHSGN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4,6-tribromobenzoate is an organic compound with the molecular formula C8H6Br3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms at the 2, 4, and 6 positions, and an amino group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,4,6-tribromobenzoate typically involves the bromination of methyl 3-aminobenzoate. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of bromine and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,4,6-tribromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atoms.

    Reduction: Products with fewer bromine atoms or fully de-brominated compounds.

    Oxidation: Nitro derivatives or other oxidized forms of the compound.

Scientific Research Applications

Methyl 3-amino-2,4,6-tribromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-amino-2,4,6-tribromobenzoate exerts its effects depends on its interaction with specific molecular targets. The bromine atoms and amino group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-hydroxybenzoate
  • Methyl 3-aminobenzoate
  • Methyl 4-amino-3-bromobenzoate

Uniqueness

Methyl 3-amino-2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzene ring, which significantly alters its chemical properties compared to other similar compounds

Properties

Molecular Formula

C8H6Br3NO2

Molecular Weight

387.85 g/mol

IUPAC Name

methyl 3-amino-2,4,6-tribromobenzoate

InChI

InChI=1S/C8H6Br3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3

InChI Key

GKVCKDDWNBHSGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br

Origin of Product

United States

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